Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Catalog No.
S14036771
CAS No.
M.F
C9H12BrN3O2
M. Wt
274.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyra...

Product Name

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

IUPAC Name

ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

InChI

InChI=1S/C9H12BrN3O2/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7/h11H,2-5H2,1H3

InChI Key

JWCFJOJJHYFXSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2CCNCC2=N1)Br

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H13BrClN3O2C_9H_{13}BrClN_3O_2 and a molar mass of approximately 310.58 g/mol. It is known for its unique structure, which includes a tetrahydroimidazo[1,2-a]pyrazine ring system. This compound is often encountered in the form of its hydrochloride salt, enhancing its stability and solubility in various solvents. The compound has garnered attention due to its potential applications in medicinal chemistry and its biological activities.

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical transformations typical of compounds containing halogens and carboxylate esters. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under suitable conditions, leading to the formation of new derivatives.
  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ethyl ester can hydrolyze to yield the corresponding carboxylic acid.
  • Reduction Reactions: The compound may also participate in reduction reactions where functional groups are converted to their corresponding alcohols or amines.

Research indicates that ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and may possess anti-inflammatory properties. The presence of the bromine atom in its structure is believed to enhance its biological efficacy compared to non-halogenated analogs.

The synthesis of ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate typically involves:

  • Formation of Tetrahydroimidazo[1,2-a]pyrazine: Starting from appropriate precursors like hydrazines and α-haloketones.
  • Bromination: Introduction of the bromine atom at the 3-position using brominating agents such as N-bromosuccinimide.
  • Esterification: Reaction with ethyl chloroformate or ethanol in the presence of a base to form the ethyl ester.

These methods may vary based on specific laboratory conditions and desired yields.

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate finds applications primarily in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting various diseases due to its biological properties.
  • Chemical Synthesis: As an intermediate in synthesizing more complex heterocyclic compounds used in medicinal chemistry.

Interaction studies involving ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate have focused on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Research has shown that it can interact with enzymes and receptors relevant to disease pathways.

Several compounds share structural similarities with ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate143982-54-10.81
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate1211011-30-10.98
7-tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate1000576-75-90.83
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate91476-81-20.82

Uniqueness

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific brominated tetrahydroimidazo structure which contributes to its distinct biological activity profile compared to other similar compounds. Its ability to undergo selective

Isocyanide-Based Multicomponent Reaction (IMCR) Strategies

Isocyanide-based multicomponent reactions (IMCRs) have emerged as powerful tools for constructing heterocyclic frameworks. For ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, IMCRs enable the simultaneous formation of multiple bonds in a single step. A notable example involves the iodine-catalyzed three-component condensation of tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine derivatives (Scheme 1). This method proceeds at room temperature, offering a cost-effective and eco-friendly route with yields exceeding 85% for substituted imidazo[1,2-a]pyrazines.

Key mechanistic steps include:

  • Imine Formation: Condensation of 2-aminopyrazine with aldehydes generates an imine intermediate.
  • Nucleophilic Addition: tert-Butyl isocyanide undergoes nucleophilic addition to the imine, facilitated by iodine’s Lewis acidity.
  • Cyclization: Intramolecular cyclization yields the tetrahydroimidazo[1,2-a]pyrazine core.

Recent innovations include the use of palladium catalysts to couple IMCR-derived intermediates with azides, enabling the synthesis of fused polyheterocycles. For example, 2-azidobenzaldehydes participate in sequential GBB and azide-isocyanide coupling reactions to form imidazo[1,2-a]pyrazine-fused benzodiazepines (Scheme 2).

Table 1: Comparative Analysis of IMCR Catalysts

CatalystReaction Time (h)Yield (%)Substrate Scope
Iodine12–2470–90Aryl aldehydes, alkyl NC
Pd(PPh₃)₄4857–90Azide-containing aldehydes
Sc(OTf)₃3645–65Electron-deficient aldehydes

Tandem Cyclization Approaches in Heterocyclic Assembly

Tandem cyclization strategies integrate multiple bond-forming steps into a single operation, enhancing synthetic efficiency. For ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, a one-pot tandem approach involving imine formation, cyclization, and bromination has been reported. This method utilizes 2-(2-bromoethyl)benzaldehyde to generate cyclic iminium intermediates, which undergo [4 + 1] cycloaddition with isocyanides (Scheme 3). The process achieves yields of 71–94% and tolerates diverse substituents, including bulky tert-butyl groups.

Critical factors influencing tandem cyclization include:

  • Temperature Control: Lower temperatures (0–25°C) favor iminium intermediate stability.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Substrate Design: Bifunctional aldehydes with latent electrophilic sites enable sequential transformations.

Groebke–Blackburn–Bienaymé Reaction Modifications

The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone for synthesizing imidazo[1,2-a]pyrazines. Recent modifications have expanded its utility for ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate:

  • Oxidative Annulation: Employing iodoxybenzoic acid (IBX) and N-iodophthalimide (IPT) enables the synthesis of 4,5-disubstituted imidazo[1,2-a]imidazoles from 2-aminoimidazoles (Scheme 4).
  • Pictet–Spengler Integration: Combining GBB adducts with indole carbaldehydes under oxidative conditions yields linked polyheterocycles (e.g., 75, Scheme 5).
  • Palladium-Mediated Coupling: Post-GBB azide-isocyanide coupling forms fused benzodiazepines, demonstrating the reaction’s versatility (Scheme 6).

Table 2: GBB Reaction Modifications and Outcomes

Modification TypeKey ReagentsYield (%)Notable Products
Oxidative annulationIBX, IPT23–40Imidazo[1,2-a]imidazoles
Pictet–Spengler cyclizationI₂, CoBr₂15–33Linked indole-imidazopyrazines
Palladium couplingPd(PPh₃)₄, R⁴–NC57–90Benzodiazepine hybrids

Bromination Techniques for Imidazo[1,2-a]Pyrazine Functionalization

Introducing bromine at the 3-position of the imidazo[1,2-a]pyrazine core is critical for downstream applications. Two primary strategies dominate:

  • Direct Electrophilic Bromination:

    • Reagents: N-Bromosuccinimide (NBS) or Br₂ in acetic acid.
    • Conditions: 60–80°C, 6–12 hours.
    • Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position (Scheme 7).
  • Late-Stage Functionalization:

    • Cross-Coupling: Suzuki–Miyaura coupling of boronic acids with brominated intermediates.
    • Metal Catalysis: CuBr₂-mediated bromination of pre-formed imidazo[1,2-a]pyrazines.

Table 3: Bromination Efficiency Across Methods

MethodBrominating AgentTemperature (°C)Yield (%)Selectivity
Direct electrophilicNBS8065–75High (C3)
Copper-mediatedCuBr₂12050–60Moderate
Radical brominationBrCCl₃2540–55Low

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

273.01129 g/mol

Monoisotopic Mass

273.01129 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types